molecular formula C11H9Cl2N3O2 B3091178 Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-22-1

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3091178
CAS No.: 121716-22-1
M. Wt: 286.11 g/mol
InChI Key: WMJXFECOINFSHF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to esterification using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The dichlorophenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds .

Properties

IUPAC Name

methyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJXFECOINFSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173332
Record name Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-22-1
Record name Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121716-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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